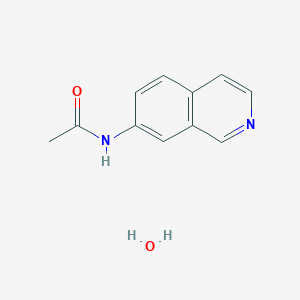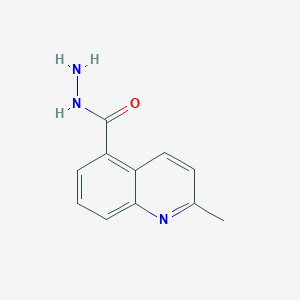![molecular formula C11H7FN2O B11899987 6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-99-4](/img/structure/B11899987.png)
6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and an aldehyde group in this compound makes it unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 6-Fluoro-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2,2’-bipyridine
- 6-Fluoro-4,4’-bipyridine
- 6-Fluoro-3,3’-bipyridine
Comparison: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications. Compared to other fluorinated bipyridines, this compound offers additional reactivity due to the aldehyde group, making it more versatile in synthetic and research applications .
Propriétés
Numéro CAS |
1346686-99-4 |
|---|---|
Formule moléculaire |
C11H7FN2O |
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H |
Clé InChI |
WRPBZJGNDKSQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)





![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)
![1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)



![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)
